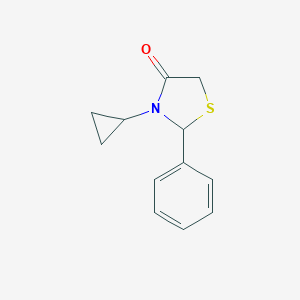

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various strategies . For instance, a novel series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst .Molecular Structure Analysis

Thiazolidin-4-one is a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown significant anticancer activities . They have been synthesized using various synthetic strategies, including green and nanomaterial-based synthesis routes .Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activities

1,3-Thiazolidin-4-ones, including 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one, are significant in medicinal chemistry due to their utility as synthons for various biological compounds. They are extensively studied for their chemistry and biological activities. The heterocyclic structure, with sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4, offers diverse reactions and enormous scope in medicinal chemistry (Cunico, Gomes & Vellasco, 2008).

Conformational Study

A study on the conformational properties of a series of 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one derivatives, closely related to this compound, showed preferences in solution and solid states. This aids in understanding the compound's behavior in different environments, which is crucial for pharmaceutical applications (Cannon et al., 2013).

Antimicrobial Properties

Thiazolidin-4-ones have been studied for their antimicrobial properties. Compounds derived from this structure, including variants of this compound, have shown promising activities as antimicrobial agents. This underlines their potential in developing new antimicrobial drugs (Gouda et al., 2010).

Solvent-Free Synthesis

Advancements in the solvent-free synthesis of thiazolidin-4-ones, including the subject compound, represent significant progress in green chemistry. This method is more environmentally friendly and efficient, contributing to sustainable practices in chemical synthesis (Neuenfeldt et al., 2010).

Anticancer Studies

Certain derivatives of 4-thiazolidinone, closely related to this compound, have been synthesized and evaluated for their antiproliferative and tumor inhibitory activities. This highlights the compound's potential in cancer research and therapy (Kumar et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

This compound interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle, preventing the rapid cell division that is characteristic of cancer cells .

Biochemical Pathways

The inhibition of the CDC25 enzyme affects the cell cycle, a complex biochemical pathway that regulates cell growth and division . By disrupting this pathway, this compound can slow or stop the growth of cancer cells .

Pharmacokinetics

Thiazolidin-4-one derivatives, in general, have been shown to have good bioavailability and are well-tolerated, making them promising candidates for drug development .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. By targeting the CDC25 enzyme and disrupting the cell cycle, this compound can effectively slow or stop the proliferation of cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can impact the compound’s ability to reach its target .

Zukünftige Richtungen

Thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents . The development of more structurally diverse compounds of this class having the desired biological actions is a future direction .

Eigenschaften

IUPAC Name |

3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQHDFBDKHDMKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(SCC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501873.png)

![6-ethyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501875.png)

![2-[(3-chloroanilino)methyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501876.png)

![6-ethyl-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501877.png)

![6-ethyl-2-(4-morpholinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501880.png)

![Ethyl 5-methyl-4-(propylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501884.png)

![N-(3-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501885.png)

![7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501886.png)

![2-(butylsulfanyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501887.png)

![2-(anilinomethyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501889.png)

![5-(4-methoxyphenyl)-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501891.png)

![5-(4-methoxyphenyl)-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501892.png)

![2-[(3-chloroanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501893.png)

![2-[(4-bromoanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501895.png)